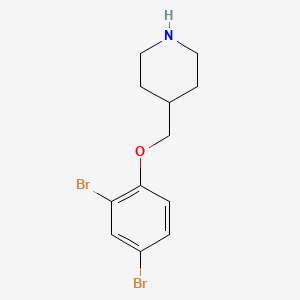![molecular formula C12H8BIO3 B12829569 (1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
(1-Iododibenzo[b,d]furan-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .
Scientific Research Applications
(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- (1-Bromodibenzo[b,d]furan-4-yl)boronic acid
- (1-Chlorodibenzo[b,d]furan-4-yl)boronic acid
- (1-Fluorodibenzo[b,d]furan-4-yl)boronic acid
Uniqueness
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the dibenzofuran core. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom provides a good leaving group for substitution reactions, while the boronic acid group is essential for cross-coupling reactions .
Properties
Molecular Formula |
C12H8BIO3 |
|---|---|
Molecular Weight |
337.91 g/mol |
IUPAC Name |
(1-iododibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H |
InChI Key |
OLTSYJWQHLUZTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


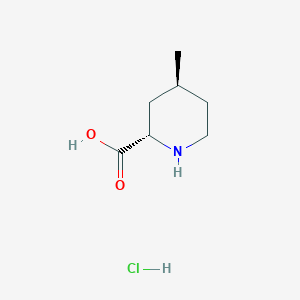
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
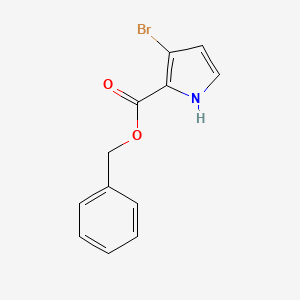
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

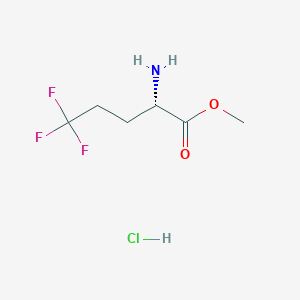
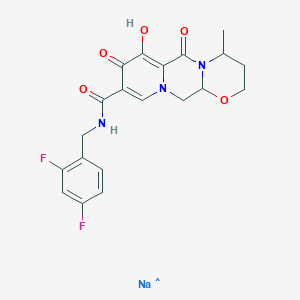



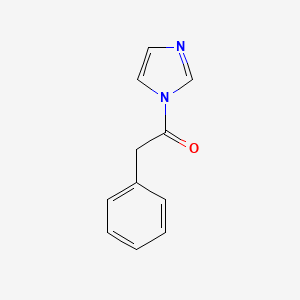
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
